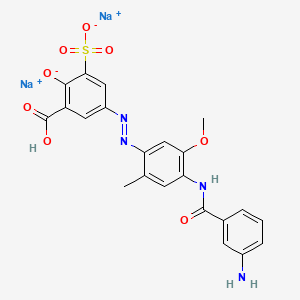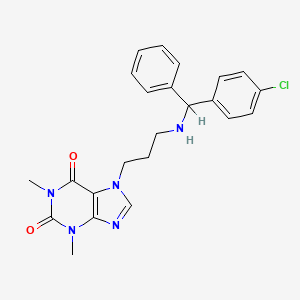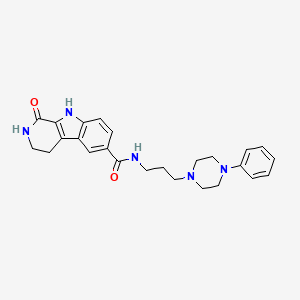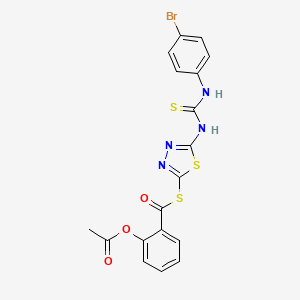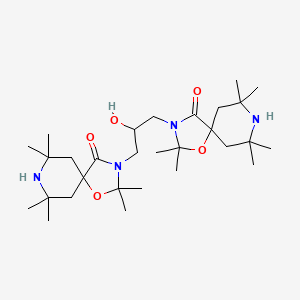![molecular formula C14H20O3 B12700322 4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one CAS No. 39013-24-6](/img/structure/B12700322.png)
4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4a,5,6,7,7a-Hexahidro-1-hidroxi-4,7-dimetilciclopenta[c]piran-3-il)-3-buten-2-ona es un compuesto orgánico complejo con una estructura única que incluye un sistema de anillo de ciclopenta[c]pirano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1,4a,5,6,7,7a-Hexahidro-1-hidroxi-4,7-dimetilciclopenta[c]piran-3-il)-3-buten-2-ona típicamente implica múltiples pasos, comenzando desde moléculas orgánicas más simples. La ruta sintética puede incluir reacciones de ciclización para formar el anillo de ciclopenta[c]pirano, seguido de modificaciones de grupo funcional para introducir la parte buten-2-ona. Las condiciones de reacción específicas, como la temperatura, la presión y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso está diseñado para ser rentable y escalable, con consideraciones para la seguridad y el impacto ambiental. Los pasos de purificación, como la destilación o la cromatografía, se emplean para obtener el producto final en la calidad deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1,4a,5,6,7,7a-Hexahidro-1-hidroxi-4,7-dimetilciclopenta[c]piran-3-il)-3-buten-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la parte buten-2-ona en alcoholes o alcanos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la elección del disolvente, la temperatura y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original.
Aplicaciones Científicas De Investigación
4-(1,4a,5,6,7,7a-Hexahidro-1-hidroxi-4,7-dimetilciclopenta[c]piran-3-il)-3-buten-2-ona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: Se puede estudiar por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(1,4a,5,6,7,7a-Hexahidro-1-hidroxi-4,7-dimetilciclopenta[c]piran-3-il)-3-buten-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se necesitan estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 7-desoxiloganetico: Comparte un sistema de anillo de ciclopenta[c]pirano similar, pero difiere en grupos funcionales y estructura general.
1H-Cicloprop[e]azuleno: Otro compuesto con un sistema de anillo complejo, pero con diferentes sustituyentes y propiedades.
Derivados de naftaleno: Compuestos como el 1,2,4a,5,6,8a-hexahidro-4,7-dimetil-1-(1-metiletil)-naftaleno comparten algunas similitudes estructurales, pero difieren en sus sistemas de anillos y grupos funcionales.
Unicidad
4-(1,4a,5,6,7,7a-Hexahidro-1-hidroxi-4,7-dimetilciclopenta[c]piran-3-il)-3-buten-2-ona es único debido a su combinación específica de un anillo de ciclopenta[c]pirano con una parte buten-2-ona. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
39013-24-6 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(E)-4-(1-hydroxy-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H20O3/c1-8-4-6-11-10(3)12(7-5-9(2)15)17-14(16)13(8)11/h5,7-8,11,13-14,16H,4,6H2,1-3H3/b7-5+ |
Clave InChI |
SSFLZIBVARYADM-FNORWQNLSA-N |
SMILES isomérico |
CC1CCC2C1C(OC(=C2C)/C=C/C(=O)C)O |
SMILES canónico |
CC1CCC2C1C(OC(=C2C)C=CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


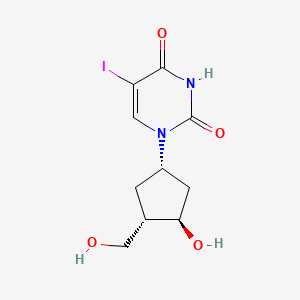
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)
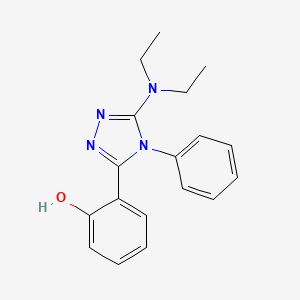

![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)

